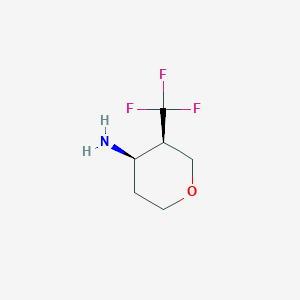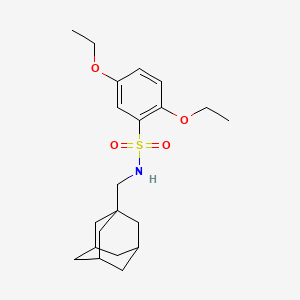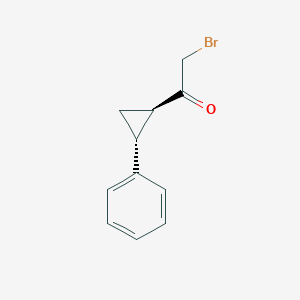
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is an organic compound characterized by the presence of a bromoacetyl group attached to a cyclopropane ring, which is further substituted with a phenyl group
作用机制
Target of Action
The primary target of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is Interleukin-1β (IL-1β) . IL-1β is a potent inflammatory cytokine that plays a crucial role in immune defense and immune-mediated diseases . It is produced predominantly by myeloid cells such as macrophages, neutrophils, and mast cells .
Mode of Action
The compound interacts with IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors . The crystal structure of a similar compound bound to human IL-1β reveals a complex surface epitope with an intricate network of well-ordered water molecules at the antibody-antigen interface .
Biochemical Pathways
The compound affects the IL-1β pathway, which plays a pivotal role in local and systemic inflammatory responses . By blocking the interaction of IL-1β with its receptor, the compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and growth factors .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By neutralizing IL-1β, the compound can mitigate the inflammatory response, potentially alleviating symptoms of diseases characterized by excessive inflammation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and stability . Additionally, the presence of other biomolecules in the cellular environment could potentially impact the compound’s interaction with IL-1β .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane typically involves the reaction of a cyclopropane derivative with bromoacetyl bromide. One common method is the bromination of a cyclopropane precursor followed by acetylation. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Bromination: The cyclopropane precursor is treated with bromine in the presence of a solvent to introduce the bromo group.
Acetylation: The brominated cyclopropane is then reacted with bromoacetyl bromide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Cyclization Reactions: The presence of the cyclopropane ring allows for potential cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学研究应用
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group but differ in their core structure, which is based on the coumarin ring system.
Bromoacetylated Peptides: These peptides contain the bromoacetyl group attached to amino acid residues, offering different biological activities.
Uniqueness
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties
属性
IUPAC Name |
2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDRMXZVRTVMO-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62608-41-7 |
Source


|
| Record name | rac-2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
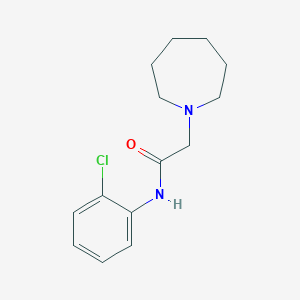

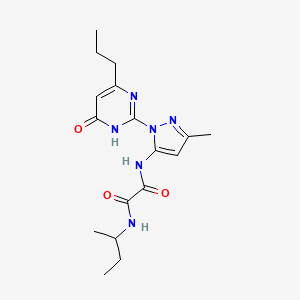
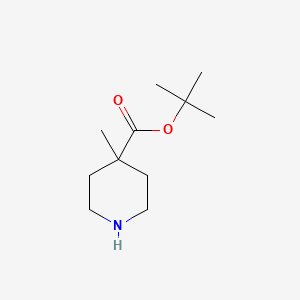
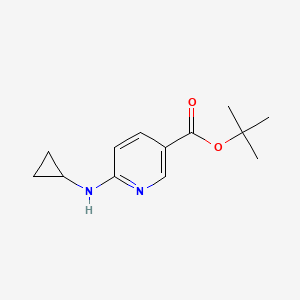
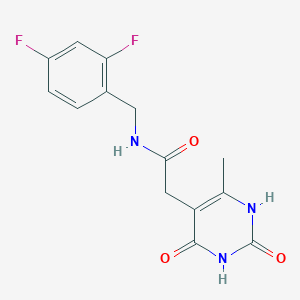
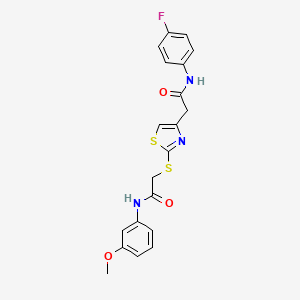
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)
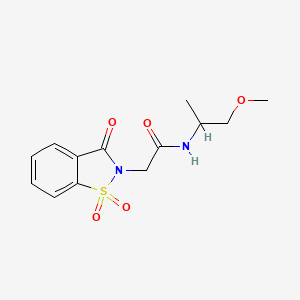
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)
